3-Acetyl-4-hydroxypyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-5(10)2-3-8-7(6)11/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLHSJZJTYJEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715607 | |
| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106727-54-2 | |
| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Acetyl 4 Hydroxypyridin 2 1h One and Its Chemical Congeners
Cyclization-Based Synthetic Routes
Cyclization reactions are a cornerstone in the synthesis of pyridin-2(1H)-one derivatives. These methods involve the formation of the core pyridone ring from acyclic precursors through either intramolecular or intermolecular processes.
Intramolecular and Intermolecular Cyclization Strategies
A variety of cyclization strategies have been employed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
A notable method for the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones involves a two-step process. The initial step is the cyclization of aryl ketone anilides with diethyl malonate, which yields 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones in good yields. researchgate.net Subsequently, a ring-opening reaction of these pyranopyridinediones in the presence of 1,2-diethylene glycol affords the target 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net This approach provides a reliable route to N-phenyl substituted pyridones.
| Reactants | Intermediates | Final Products |
| Aryl ketone anilides, Diethyl malonate | 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridin-2,5-diones | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones |
The condensation of azomethines with substituted dialkyl malonates provides a direct route to 3-substituted 4-hydroxy-2(1H)-pyridones. researchgate.net Azomethines, prepared from the acid-catalyzed condensation of ketones with anilines, react with dialkyl malonates to yield the desired pyridone structures in moderate yields. researchgate.net This method allows for the introduction of various substituents at the 3-position of the pyridone ring.
| Reactants | Products |
| Azomethines, Substituted dialkyl malonates | 3-Substituted 4-hydroxy-2(1H)-pyridones |
While not a direct synthesis of the final compound, gold(I)-catalyzed reactions are instrumental in creating complex precursors for heterocyclic synthesis. For instance, gold(I) catalysts mediate the formation of pyrazoline derivatives through the cycloaddition of diaziridine to alkynes. nih.gov This methodology, involving a gold-mediated ring opening, alkyne insertion, and intramolecular hydroamination, highlights the potential of gold catalysis in generating precursors that could be further elaborated to form pyridone structures. nih.gov A related approach involves the gold(III) or gold(I)/Lewis-acid-catalyzed cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles to synthesize pyrimidine (B1678525) derivatives, showcasing the versatility of gold catalysis in heterocyclic synthesis. nih.gov
| Catalyst | Reactants | Products |
| Gold(I) | Diaziridine, Alkynes | Pyrazoline derivatives |
| Gold(III) or Gold(I)/Lewis Acid | Propargyl alcohols, 3-Amino-benzo[d]isoxazoles | Pyrimidine derivatives |
The reaction of ethyl acetoacetate (B1235776) with various amines can lead to the formation of ethyl β-aminocrotonates. These intermediates are valuable precursors in the synthesis of substituted pyridones. The initial condensation products depend on the reaction conditions and the nature of the amine used. zenodo.org For example, condensing ethyl cyanoacetate (B8463686) with ethyl acetoacetate can lead to precursors for polyfunctionally substituted isoquinolines and pyrido[3,4-c]pyridines. clockss.org
| Reactants | Intermediates/Products |
| Ethyl acetoacetate, Amines | Ethyl β-aminocrotonates |
| Ethyl cyanoacetate, Ethyl acetoacetate | Precursors for isoquinolines and pyrido[3,4-c]pyridines |
One-pot syntheses offer an efficient and streamlined approach to complex molecules. While a specific one-pot synthesis of 3-acetyl-4-hydroxypyridin-2(1H)-one from dimethyl 3-oxopentanedioate is not detailed in the provided search results, the principle of one-pot reactions is well-established for synthesizing related heterocyclic structures. researchgate.netnih.gov For example, one-pot reactions are used to synthesize 1,3,4-oxadiazol-2(3H)-ones from carbon dioxide, hydrazines, and aldehydes. nih.gov These methodologies often involve the in-situ generation of reactive intermediates that subsequently cyclize to form the desired heterocyclic ring system.
Condensation of Ethyl Acetoacetate with Diethyl Malonate via Imino Esters
The direct condensation of ethyl acetoacetate with diethyl malonate to form pyridinone structures is not a prominently documented specific pathway. However, closely related classical reactions like the Guareschi-Thorpe synthesis provide a foundational methodology for constructing the 2-pyridone ring. quimicaorganica.org This reaction traditionally involves the condensation of cyanoacetic esters or cyanoacetamide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of ammonia (B1221849) or an amine which acts as the nitrogen source for the heterocycle. quimicaorganica.orgacs.org
The general mechanism, known as the Guareschi-Thorpe condensation, begins with a Knoevenagel condensation between the 1,3-dicarbonyl compound and the cyano-component, followed by a Michael addition of another equivalent of the dicarbonyl compound or cyano-component, and subsequent cyclization and aromatization to yield the final substituted 2-pyridone. acs.orgnih.gov Advanced, greener versions of this reaction utilize aqueous mediums and ammonium (B1175870) carbonate, which serves as both the nitrogen source and a promoter, to produce hydroxy-cyanopyridines in high yields. rsc.org While ethyl acetoacetate and diethyl malonate are both 1,3-dicarbonyl compounds, their direct condensation via an imino ester intermediate for pyridinone synthesis is a nuanced variation of these established methods.
Multicomponent Reaction (MCR) Approaches to Pyridinone Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product in a convergent manner. nih.gov This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of heterocyclic compounds like pyridinones. researchgate.net
A common MCR strategy for synthesizing complex pyridinone-fused heterocycles involves the one-pot reaction of an aldehyde, malononitrile, and a pre-existing substituted pyridinone. researchgate.net This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. The resulting reactive α,β-unsaturated dinitrile then undergoes a Michael addition with the enol form of the substituted pyridinone, followed by an intramolecular cyclization and subsequent dehydration or rearrangement to yield the final fused product, such as pyrano[2,3-c]pyridones or chromene derivatives.
Table 1: Examples of Three-Component Synthesis of Pyridinone Derivatives
| Aldehyde | Active Methylene (B1212753) Compound | Third Component | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine (B128534), Ethanol (B145695), Reflux | Pyrano[3,2-c]pyridones | 75-98 |
| Arylglyoxal Monohydrates | Malononitrile | 1,3-Diketones (e.g., Dimedone) | L-proline, Ethanol | 4H-Chromenes | High |
| Aromatic Aldehydes | Cyanoacetamide | Ethyl Acetoacetate | Pyridine (B92270), Ethanol, Reflux | Polysubstituted Dihydropyridones | 54-68 |
The synthesis of triaryl-substituted pyridinones can be achieved through one-pot, three-component reactions that exemplify the efficiency of MCRs. A notable method involves the condensation of substituted acetophenones, aromatic aldehydes, and an ammonia source like ammonium acetate. While this often leads to 2,4,6-triarylpyridines, modifications to the reaction conditions and starting materials can yield the corresponding pyridin-2(1H)-one scaffold. For instance, using β-keto amides or related substrates in Biginelli-like reactions with aldehydes and (thio)urea can produce dihydropyrimidin(thi)ones, which share a similar heterocyclic core. mdpi.com The synthesis of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones has been accomplished by first reacting an acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone, which is then condensed with urea (B33335) or thiourea (B124793). mdpi.com
Increasing the complexity of the final molecule can be achieved by employing four-component reactions (4CR). These processes allow for the assembly of intricate fused heterocyclic systems in a single step. A key example is the synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones. researchgate.net This type of reaction demonstrates the power of MCRs to build complex scaffolds by combining multiple points of diversity. Another strategy involves the reaction of salicylaldehydes, two equivalents of malononitrile, and a 1,3-cyclohexanedione (B196179) in the presence of a base like triethylamine to produce complex chromeno[2,3-b]pyridine derivatives. nih.gov These reactions often proceed through a cascade of Knoevenagel condensations, Michael additions, and intramolecular cyclizations to rapidly construct the polycyclic framework. nih.govrsc.org
Table 2: Multicomponent Synthesis of Chromene-Fused Pyridinones
| Number of Components | Key Reactants | Product Scaffold | Key Features |
|---|---|---|---|
| Three | 2-Oxo-2H-chromene-3-carbaldehydes, Anilines, Isocyanides | Chromeno[4,3-b]pyrrol-4(1H)-ones | Forms a pyrrole (B145914) ring fused to a chromenone core. nih.gov |
| Four | Salicylaldehyde, Malononitrile (2 equiv.), 1,3-Cyclohexanedione | Chromeno[2,3-b]pyridines | A pseudo-4CR approach to build a complex fused pyridine. nih.gov |
| Four | Aromatic Aldehyde, Malononitrile, Ethyl Cyanoacetate, Ammonium Acetate | Poly-substituted Pyridines | Hantzsch-type synthesis for highly functionalized pyridines. |
Functionalization and Derivatization Strategies on Precursors
Once the core pyridinone ring is synthesized, further functionalization can be carried out on the precursor molecule to introduce specific substituents required for biological activity or other applications.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl groups onto a heterocyclic core. To synthesize aryl-substituted 3-hydroxypyridin-2(1H)-ones, a common strategy involves starting with a halogenated precursor, such as a bromo- or iodo-substituted 3-methoxypyridine.
The Suzuki coupling is performed by reacting the halogenated pyridine with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base. This step selectively installs the aryl group at the position of the halogen atom.
Following the successful arylation, the methoxy (B1213986) group at the 3-position can be converted to the desired hydroxyl group. This is typically achieved through a demethylation reaction. A common reagent for this transformation is boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid, which effectively cleaves the methyl ether to reveal the free hydroxyl group, yielding the final aryl-substituted 3-hydroxypyridin-2(1H)-one. nih.gov
Transformations of Dehydroacetic Acid (DHA) to Pyridinone Derivatives
Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, serves as a versatile and readily available starting material for the synthesis of various pyridin-2(1H)-one derivatives. The transformation typically involves a ring-opening and subsequent ring-closing reaction sequence upon treatment with amines.
One straightforward approach involves the reaction of dehydroacetic acid with aqueous amines to produce 2,6-dimethyl-4-pyridones. This method highlights the conversion of the pyranone ring into a pyridone ring system.
A more complex synthesis yielding congeners like 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones involves a multi-step process. This can begin with the cyclization of aryl ketone anilides with diethyl malonate, which forms an intermediate 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-dione. researchgate.net A subsequent ring-opening reaction of this pyranopyridinedione, often facilitated by heating in a high-boiling solvent like 1,2-diethylene glycol, yields the target 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one. researchgate.net This transformation underscores the modularity of using pyrone-based scaffolds to access substituted pyridinones.
| Starting Material | Reagents/Conditions | Product | Reference |
| Dehydroacetic Acid | Aqueous Amines | 2,6-Dimethyl-4-pyridones | |
| Aryl Ketone Anilides, Diethyl Malonate | 1) Cyclization, 2) Ring-opening in 1,2-diethylene glycol | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones | researchgate.net |
Nucleophilic Substitution at the Nitrogen Atom of 3,4-Dihydroxypyridine
The nitrogen atom of the 4-hydroxypyridin-2(1H)-one tautomer, which exists in equilibrium with 2,4-dihydroxypyridine, is a key site for nucleophilic substitution, particularly alkylation and arylation. This functionalization is crucial for creating a diverse library of N-substituted pyridinone derivatives. A significant challenge in this area is controlling the regioselectivity between N-alkylation and O-alkylation, as the pyridone anion is an ambident nucleophile.
The choice of base, solvent, and alkylating agent plays a critical role in directing the reaction toward the desired N-substituted product. For instance, the alkylation of an alkali salt of a 2-pyridone in a polar aprotic solvent like dimethylformamide (DMF) has been shown to predominantly yield the N-alkylated product. In contrast, using a silver salt in a nonpolar solvent like benzene (B151609) can favor O-alkylation. A catalyst- and base-free approach for the specific N-alkylation of 2-hydroxypyridines with organohalides has also been developed, which relies on an HX-facilitated conversion of any initially formed pyridyl ether intermediate back to the 2-pyridone, ultimately driving the reaction toward the thermodynamically more stable N-alkyl product.
A general synthesis for N-substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones involves the condensation reaction of ethyl acetoacetate, ethyl cyanoacetate, and various primary amines (e.g., ethylamine, butylamine, 3-methoxypropylamine) in ethanol with piperidine (B6355638) as a catalyst. bibliomed.org This one-pot reaction builds the pyridone ring while simultaneously installing the desired N-substituent.
| Pyridone Substrate | Reagents/Conditions | Product Type | Key Finding | Reference |
| 2-Hydroxypyridines | Organohalides, Catalyst- and Base-free | N-Alkyl-2-pyridones | Achieves >99% N-selectivity. | |
| 2-Pyridone Alkali Salt | Alkyl Halide, DMF | N-Alkyl-2-pyridones | Favors N-alkylation. | |
| Ethyl Acetoacetate, Ethyl Cyanoacetate | Primary Amines, Piperidine, Ethanol, Reflux | N-Substituted-3-cyano-6-hydroxy-2-pyridones | One-pot synthesis of N-substituted pyridones. | bibliomed.org |
Redox Reactions for Trifluoromethyl-Containing 2-Pyridone Derivatives
The incorporation of a trifluoromethyl (CF₃) group into the 2-pyridone scaffold can significantly alter the molecule's physicochemical and biological properties. Redox reactions are a cornerstone for synthesizing these valuable fluorinated derivatives.
One prominent method involves a copper-catalyzed redox-divergent [3+3] coupling of oxime esters with β-CF₃ enones and acrylates. Under redox-neutral conditions, this reaction efficiently produces 4-CF₃-pyridines and 4-CF₃-2-pyridones. The mechanism is believed to proceed through a dehydrative cyclization to form a dihydropyridine (B1217469) intermediate, which is then oxidized by copper(II) species to furnish the final trifluoromethylated pyridone product.
Another approach is the direct trifluoromethylation of pre-formed pyridone rings. A light-promoted method utilizes Langlois' reagent (sodium triflinate) and DMSO under 390 nm LED irradiation, notably without needing a photocatalyst or oxidant. This reaction is thought to proceed via an oxidative mechanism leading to an electrophilic trifluoromethylation of the pyridone ring.
Furthermore, redox conversions of other heterocyclic systems can be employed. For example, 2-trifluoromethylchromones can undergo a redox reaction when heated with ethyl mercaptoacetate (B1236969) in the presence of triethylamine. This reaction initially forms dihydrothienocoumarin derivatives, which can then serve as precursors for constructing highly functionalized CF₃-containing 2-pyridone moieties.
| Precursor(s) | Reagents/Conditions | Product Type | Reaction Class | Reference |
| Oxime Esters, β-CF₃ Acrylates | CuCl, NaOAc, DMSO, 100°C | 4-CF₃-2-Pyridones | Redox-Neutral Coupling | |
| Pyridones | Langlois' Reagent, DMSO, 390 nm LED | Trifluoromethylated Pyridones | Light-Promoted Trifluoromethylation | |
| 2-Trifluoromethylchromones | Ethyl Mercaptoacetate, Triethylamine | CF₃-Containing 2-Pyridone Derivatives | Redox Conversion |
Chemical Reactivity and Mechanistic Organic Transformations of 3 Acetyl 4 Hydroxypyridin 2 1h One
Reactions Involving the Acetyl Group
The acetyl group at the C-3 position is a primary site for reactions typical of ketones, including condensation and cyclization reactions.
The carbonyl carbon of the acetyl group is electrophilic and readily reacts with nucleophiles like hydroxylamine (B1172632). The reaction of 3-Acetyl-4-hydroxypyridin-2(1H)-one with hydroxylamine hydrochloride results in the formation of the corresponding oxime. researchgate.netbyjus.comwikipedia.org This condensation reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the acetyl carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. byjus.comwikipedia.org
Generally, these reactions are carried out in a weakly acidic or basic medium. For instance, the reaction of similar N-substituted 3-acetyl-4-hydroxypyridin-2(1H)-ones with hydroxylamine hydrochloride can be conducted by refluxing in the presence of sodium bicarbonate. researchgate.net The resulting oxime, specifically a 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one in the case of the N-phenyl derivative, can be isolated as a stable product. researchgate.net
General Reaction Scheme:
Reactants: Ketone (e.g., this compound), Hydroxylamine Hydrochloride (NH₂OH·HCl) orgsyn.orgorgsyn.org
Solvent/Catalyst: Pyridine (B92270) or another base is often used to neutralize the HCl released. orgsyn.orgorgsyn.org
Product: Oxime, Water byjus.comwikipedia.org
This transformation is a foundational step for further derivatization, as the newly formed oxime group can undergo subsequent reactions. researchgate.net
Treatment of this compound derivatives with acetic anhydride (B1165640) can lead to intramolecular cyclization, yielding fused heterocyclic systems. Specifically, the reaction of an N-substituted this compound with acetic anhydride has been shown to produce a 2-pyrone derivative. researchgate.net This transformation involves the acetylation of the 4-hydroxyl group, followed by an intramolecular condensation reaction involving the acetyl group, ultimately forming a pyrano[3,2-c]pyridinone structure.
This type of cyclization highlights the reactivity of the acetyl group in concert with the adjacent hydroxyl moiety, providing a pathway to more complex heterocyclic scaffolds. The specific product formed can depend on the substituents present on the pyridinone ring. researchgate.net
Reactions of the Hydroxyl Moiety
The hydroxyl group at the C-4 position is nucleophilic and can be derivatized through reactions such as alkylation and acylation.
The 4-hydroxy group of the pyridinone ring can be converted into ether and ester functionalities. While direct alkylation or acylation of the 4-hydroxy group is a standard transformation for phenols and enols, an alternative strategy involves the oxime intermediate described previously.
Following the formation of the 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one, the oxime's hydroxyl group can be alkylated. Reaction of this oxime with alkyl halides (like bromides or iodides) in the presence of a base such as anhydrous potassium carbonate yields 3-alkyloxyiminoacetyl derivatives. researchgate.net This represents the formation of an ether on the oxime functional group, demonstrating a multi-step pathway to modify the molecule. researchgate.net Analogous reactions on similar scaffolds, like 3-acetyl-4-hydroxyquinolin-2(1H)-one, show that direct methylation of the 4-hydroxyl group can also be achieved using reagents like methyl iodide in the presence of a base. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring
The pyridinone ring possesses aromatic character and can undergo substitution reactions, though the directing effects of the existing substituents play a crucial role in determining the outcome.
Electrophilic aromatic substitution, such as nitration, can introduce a nitro group onto the pyridinone ring. The regioselectivity of this reaction is governed by the combined electronic effects of the substituents: the electron-donating hydroxyl group and the electron-withdrawing acetyl and carbonyl groups.
Studies on related N-substituted 3-acyl-4-hydroxypyridin-2(1H)-one systems have demonstrated that nitration can be achieved. researchgate.net For instance, the nitration of one such derivative did not result in a simple mono-nitro product but instead yielded a 1,3-dinitro compound. researchgate.net This suggests that the ring is highly activated towards nitration and that multiple positions are susceptible to electrophilic attack. The conditions for such reactions often involve strong nitrating agents like a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The positions of substitution are determined by the activating and deactivating nature of the groups on the ring, with the nitro group typically adding to the positions most activated by electron-donating groups and least deactivated by electron-withdrawing groups. nih.gov
Halogenation: Chlorination with Sulfuryl Chloride and Iodination
The halogenation of the this compound scaffold is a key transformation. The electron-rich nature of the pyridinone ring, enhanced by the hydroxyl and acetyl groups, dictates the regioselectivity of these reactions.
Chlorination with Sulfuryl Chloride:
Chlorination of 4-hydroxy-2(1H)-pyridone derivatives can be effectively achieved using sulfuryl chloride. For instance, the reaction of 3-substituted 4-hydroxy-2(1H)-pyridones with sulfuryl chloride leads to the formation of chlorinated products. researchgate.net In a related system, the chlorination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with sulfuryl chloride in dioxane resulted in the formation of the corresponding dichloro derivative at the acetyl group's alpha-carbon. researchgate.net This suggests that the active methylene (B1212753) protons of the acetyl group in this compound are susceptible to substitution by chlorine atoms when treated with sulfuryl chloride. The reaction likely proceeds via an enol intermediate, which attacks the electrophilic chlorine.
Iodination:
While direct iodination of the pyridinone ring at a carbon position is less commonly detailed for this specific molecule, electrophilic substitution with iodine is a known reaction for hydroxypyridines. For example, 3-hydroxypyridine (B118123) undergoes iodination at the C-2 position. For this compound, the C-5 position is activated towards electrophilic attack. In a different context, the reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives with alkyl iodides occurs at the oxygen of the N-hydroxyethanimidoyl group, which is formed from the initial reaction with hydroxylamine hydrochloride. researchgate.net
Table 1: Halogenation Reactions of Pyridinone Derivatives
| Starting Material | Reagent | Product | Reference |
| 3-Substituted 4-hydroxy-2(1H)-pyridones | Sulfuryl Chloride | Chlorinated pyridones | researchgate.net |
| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Sulfuryl Chloride in dioxane | 3-[Dichloro(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |
| 3-Hydroxypyridine | Iodine | 2-Iodo-3-hydroxypyridine |
Nucleophilic and Electrophilic Attack at Specific Ring Positions (e.g., C3, C5, Carbonyls)
The reactivity of this compound towards nucleophiles and electrophiles is governed by the electronic properties of its different positions.
Electrophilic Attack:
The pyridinone ring is activated towards electrophilic substitution, particularly at the positions ortho and para to the electron-donating hydroxyl group. Acid-catalyzed deuterium (B1214612) exchange in 4-pyridone occurs at the C-3 and C-5 positions, indicating the susceptibility of these sites to electrophilic attack. For this compound, the C-5 position is the most likely site for electrophilic substitution due to activation by the C-4 hydroxyl group.
Nucleophilic Attack:
Nucleophilic attack primarily targets the carbonyl carbons. The molecule contains two key carbonyl groups: the ring carbonyl at C-2 and the acetyl carbonyl at C-3.
Carbonyl of the Acetyl Group: This carbonyl is a classic site for nucleophilic addition. For example, the reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine hydrochloride results in the formation of a 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one. researchgate.net This indicates a nucleophilic attack by the nitrogen atom of hydroxylamine on the acetyl carbonyl carbon.
Ring Carbonyls (C-2): While generally less reactive than the acetyl carbonyl, the ring carbonyl can also be a target for nucleophiles, though this often leads to more complex ring-opening or rearrangement reactions.
Table 2: Regioselectivity of Attack on this compound
| Position(s) | Type of Attack | Rationale | Example Reaction | Reference |
| C-5 | Electrophilic | Activated by the C-4 hydroxyl group. | Deuterium exchange in 4-pyridone at C-3 and C-5. | |
| Acetyl Carbonyl | Nucleophilic | Electrophilic carbon of the ketone. | Reaction with hydroxylamine to form an oxime derivative. | researchgate.net |
Ring-Transformations and Rearrangements
Recyclization Processes in the Presence of Amines
The reaction of this compound and its derivatives with amines and other nitrogen nucleophiles can lead to fascinating ring transformations, resulting in the formation of fused heterocyclic systems. These reactions often proceed through an initial nucleophilic attack on the acetyl carbonyl, followed by an intramolecular cyclization and dehydration.
A closely related analogue, 3-acetyl-4-hydroxyquinolin-2(1H)-one, when treated with various nitrogen bases such as hydroxylamine hydrochloride, urea (B33335), or thiourea (B124793) in refluxing ethanol (B145695), undergoes cyclocondensation to yield fused heterocyclic systems like isoxazolo[4,5-c]quinolinones and pyrimido[5,4-c]quinolinones. This transformation involves the initial formation of an intermediate by reaction with the acetyl group, which then cyclizes onto the C-4 hydroxyl group or an equivalent tautomeric position.
Similarly, refluxing 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with substituted hydroxylamine hydrochloride in the presence of sodium bicarbonate yields corresponding oxime derivatives, which are precursors for further cyclization. researchgate.net These reactions highlight the versatility of the 3-acetyl-4-hydroxypyridinone core as a scaffold for constructing more complex heterocyclic structures.
Table 3: Recyclization Reactions with Nitrogen Nucleophiles
| Starting Material Analogue | Reagent | Product Type |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxylamine Hydrochloride | Isoxazolo[4,5-c]quinolinone |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Urea / Thiourea | Pyrimido[5,4-c]quinolinones |
| 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | Substituted Hydroxylamine Hydrochloride | Oxime derivatives (cyclization precursors) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the various functional groups within a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. Key absorptions would include those for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and carbon-carbon double bonds (C=C).
The presence of both a hydroxyl group and an N-H group in the pyridinone ring suggests that this compound is capable of existing in different tautomeric forms, which would influence the IR spectrum. researchgate.net The lactam form, this compound, and the lactim form, 3-acetyl-2,4-dihydroxypyridine, are two possibilities. In polar solvents, the pyridone (lactam) form is generally favored. wikipedia.org
The IR spectrum of the solid state is expected to show a broad absorption band for the O-H and N-H stretching vibrations, likely in the range of 3400-3200 cm⁻¹, due to intermolecular hydrogen bonding. The carbonyl groups of the acetyl and the pyridone ring are anticipated to show strong absorption bands. The pyridone C=O stretch typically appears around 1650 cm⁻¹, while the acetyl C=O stretch would be at a slightly higher frequency, likely in the 1660-1680 cm⁻¹ range. The C=C stretching vibrations of the pyridinone ring are expected in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | ~3400 | Broad, Strong |
| N-H Stretch (amide) | ~3200 | Broad, Medium |
| C-H Stretch (aromatic/vinyl) | ~3100-3000 | Medium |
| C-H Stretch (acetyl) | ~2950-2850 | Weak |
| C=O Stretch (acetyl) | ~1670 | Strong |
| C=O Stretch (pyridone) | ~1650 | Strong |
| C=C Stretch (ring) | ~1600-1450 | Medium-Strong |
| C-N Stretch | ~1350-1200 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.
The ¹H NMR spectrum of this compound would provide key information about the number and types of protons present. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups and the aromaticity of the pyridinone ring.
The spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the downfield region around 2.5 ppm due to the adjacent carbonyl group. The two protons on the pyridinone ring (at positions 5 and 6) would appear as doublets due to coupling with each other. The proton at C-5 is expected to be more downfield than the proton at C-6. The N-H proton of the pyridone ring and the O-H proton of the hydroxyl group would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, these exchangeable protons would be clearly visible and could be confirmed by D₂O exchange.
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.5 | Singlet | 3H |
| H-5 | ~6.0-6.5 | Doublet | 1H |
| H-6 | ~7.5-8.0 | Doublet | 1H |
| N-H (ring) | ~11.0-12.0 | Broad Singlet | 1H |
| O-H (hydroxyl) | ~9.0-10.0 | Broad Singlet | 1H |
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
For this compound, seven distinct carbon signals are expected. The carbonyl carbons of the acetyl group and the pyridone ring would be the most downfield, typically appearing in the range of 160-200 ppm. The carbons of the pyridinone ring would appear in the aromatic region, with the carbon bearing the hydroxyl group (C-4) being significantly downfield. The methyl carbon of the acetyl group would be the most upfield signal.
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ | ~25-30 |
| -C H₃ | ~195-205 |
| C-2 | ~160-165 |
| C-3 | ~105-110 |
| C-4 | ~170-175 |
| C-5 | ~100-105 |
| C-6 | ~140-145 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₇NO₃), the expected monoisotopic mass is approximately 153.04 g/mol . chemicalbook.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO•, 43 u) leading to a fragment ion at m/z 110. Another characteristic fragmentation would be the loss of a methyl radical (CH₃•, 15 u) from the acetyl group, resulting in an ion at m/z 138. Further fragmentation of the pyridinone ring could also occur. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 153 | [M]⁺ |
| 138 | [M - CH₃]⁺ |
| 110 | [M - COCH₃]⁺ |
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The pyridinone ring system, with its conjugated double bonds and heteroatoms, is expected to absorb UV light.
The UV-Vis spectrum of this compound in a polar solvent like methanol (B129727) or water would likely show absorption maxima corresponding to π → π* transitions. Based on the spectra of similar pyridone structures, absorptions can be expected in the range of 280-320 nm. wikipedia.org The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be influenced by the solvent polarity and pH, due to the presence of acidic and basic functional groups. For instance, the spectrum of 2-pyridone itself shows a λ_max around 293 nm in water. wikipedia.org The additional acetyl and hydroxyl groups on the ring would be expected to shift this absorption.
Advanced Analytical Insights into this compound
The structural elucidation and purity assessment of novel chemical entities are foundational to modern chemical and pharmaceutical sciences. For the compound this compound, a comprehensive analytical approach employing advanced spectroscopic and chromatographic techniques is essential to confirm its molecular structure and ensure its chemical integrity. This article details the application of key analytical methods for the characterization of this specific pyridinone derivative.
Advanced Spectroscopic and Structural Elucidation Techniques
The definitive identification and detailed structural analysis of 3-Acetyl-4-hydroxypyridin-2(1H)-one rely on a combination of sophisticated analytical methods. These techniques provide complementary information regarding the molecule's electronic properties, three-dimensional arrangement in the solid state, and purity.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy orbitals, typically involving π → π* and n → π* transitions associated with its conjugated pyridinone ring system and acetyl group. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint.
While specific experimental UV-Vis absorption maxima for this compound are not detailed in the surveyed literature, analysis of related pyridine (B92270) N-oxide and 2(1H)-pyridinone structures suggests that the spectrum would be influenced by the solvent polarity due to potential tautomeric equilibria (keto-enol forms) and solute-solvent interactions. researchgate.netbldpharm.com For instance, the parent compound, 2(1H)-pyridinone, exhibits distinct absorption bands that are characteristic of its electronic structure. bldpharm.com A detailed study would involve recording spectra in various solvents to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions.
Table 1: Hypothetical UV-Vis Spectral Data
Specific experimental data for this compound was not available in the reviewed sources. The table below is a representative example of how such data would be presented.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Methanol (B129727) | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
A single-crystal X-ray diffraction experiment would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for understanding the molecule's conformation and its packing in the crystal lattice. Although crystallographic data for several related pyridinone derivatives have been reported, specific data for this compound could not be located in the reviewed scientific literature. researchgate.net
Table 2: Illustrative Crystallographic Data Table
As specific crystallographic data for this compound is not publicly available, this table serves as an example format.
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Formula Weight | 153.14 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
Chromatographic techniques are indispensable for separating the target compound from impurities and for confirming its identity.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for purity assessment and identity confirmation. The HPLC component separates the compound from any synthesis byproducts or degradation products based on differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The retention time (tᵣ) under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property.
The mass spectrometer, serving as the detector, provides mass-to-charge ratio (m/z) information. For this compound (molecular weight: 153.14 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ at m/z 154.1. Tandem MS (MS/MS) experiments could further fragment this ion to produce a characteristic pattern, confirming the molecular structure.
While HPLC-MS methods have been developed for various pyridyl and pyridinone compounds, a specific validated method with retention time and mass fragmentation data for this compound was not found in the searched literature. The NIST database does contain mass spectrometry data for a related compound, 2(1H)-Pyridinone, 3-acetyl-4-hydroxy-1,6-dimethyl-, which shows a molecular ion peak, but this is not from an HPLC-MS analysis of the target compound. nist.gov
Table 3: Representative HPLC-MS Parameters
This table illustrates typical parameters for an HPLC-MS analysis, as specific findings for this compound are not available.
| Parameter | Condition |
| HPLC System | |
| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Gradient | Data not available |
| Flow Rate | Data not available |
| Retention Time (tᵣ) | Data not available |
| MS System | |
| Ionization Mode | e.g., ESI Positive |
| m/z of [M+H]⁺ | 154.1 (Expected) |
| Key Fragment Ions | Data not available |
Theoretical and Computational Chemistry of 3 Acetyl 4 Hydroxypyridin 2 1h One
Quantum Chemical Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and predicting vibrational frequencies. For pyridin-2(one) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, are performed to determine the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, studies on similar heterocyclic compounds like pyrones have shown that the pyran ring is essentially flat, a feature that can be confirmed through DFT calculations. scifiniti.com
The optimization process is also vital for subsequent calculations, as the accuracy of other predicted properties heavily relies on the correctness of the optimized molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. qu.edu.qarsc.org
For molecules like 3-Acetyl-4-hydroxypyridin-2(1H)-one, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model and to assign the observed spectral bands to specific electronic transitions, such as n → π* or π → π* transitions. qu.edu.qarsc.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. qu.edu.qa
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable, classifying it as a "soft" molecule. nih.gov The analysis of these orbitals can reveal the regions within the molecule that are most likely to participate in chemical reactions. For instance, in many heterocyclic compounds, the HOMO and LUMO are often localized on the ring system, indicating that this is the primary site for electronic transitions and reactivity. scifiniti.commdpi.com
| Parameter | Formula |
|---|---|
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Softness (S) | 1 / (2η) |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Potential (μ) | -χ |
| Electrophilicity Index (ω) | μ2 / (2η) |
Reactivity and Interaction Site Prediction
Computational methods can also predict the most likely sites for chemical reactions on a molecule.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. libretexts.orgresearchgate.net
In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and hydroxyl groups, as well as the carbonyl group in the pyridinone ring, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.
Fukui functions are another tool derived from DFT that helps in predicting the reactivity of different atomic sites within a molecule. mdpi.com They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (addition of an electron)
f-(r) : for electrophilic attack (removal of an electron)
f0(r) : for radical attack
By calculating these functions for each atom in this compound, one can identify the specific atoms that are most susceptible to nucleophilic or electrophilic attack. A higher value of the Fukui function at a particular atomic site indicates a greater reactivity of that site towards the corresponding type of attack. This analysis provides a more quantitative prediction of reactivity compared to the qualitative information from MEP maps.
Electronic Localization Function Analysis
The Electronic Localization Function (ELF) is a powerful theoretical tool used to visualize and understand the nature of chemical bonding in molecules. It is based on the quantum mechanical concept of electron pair probability. By mapping the ELF, regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores, can be distinctly identified.
For this compound, an ELF analysis would reveal the electronic structure in detail. It would show high ELF values in the regions of the C-C, C-H, C-N, C=O, and O-H bonds, confirming their covalent character. Furthermore, high localization would be expected around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. The analysis of ELF profiles, particularly V-shaped minima between atoms, can help characterize interactions like hydrogen bonds. diva-portal.org This method offers a way to compute physical binding energies directly from crystal supercell computations, providing a deeper understanding of the forces that stabilize molecular structures. diva-portal.org
Intermolecular Interaction Studies
Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in condensed phases and its binding affinity to biological receptors.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing electron density (ρ(r)) to define atomic properties and characterize chemical bonds, including weak intermolecular interactions. nih.gov The AIM approach identifies critical points in the electron density where the gradient is zero. The properties at these points, especially bond critical points (BCPs) found between interacting atoms, reveal the nature and strength of the interaction.
For this compound, AIM analysis could be used to:
Identify and characterize hydrogen bonds: The presence of a BCP between a hydrogen donor (like the hydroxyl or N-H group) and an acceptor (like a carbonyl oxygen) is a clear indicator of a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature (e.g., electrostatic vs. covalent character).
Map other weak interactions: AIM can also detect weaker van der Waals forces and π-stacking interactions, which are important for crystal packing and ligand-receptor binding.
Interpret tautomeric stability: By analyzing the electronic delocalization and intramolecular hydrogen bonds, AIM can help explain the relative stability of different tautomers. nih.gov
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions (NCIs) in real space. nih.govmdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. mdpi.com
A typical RDG analysis for this compound would generate 3D isosurfaces around the molecule, color-coded to represent the interaction type:
Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds. These would be expected between the hydroxyl group and the acetyl carbonyl oxygen (intramolecularly) or with neighboring molecules (intermolecularly).
Green surfaces: Represent weak, delocalized interactions like van der Waals forces.
Red surfaces: Signify repulsive interactions, such as steric clashes, which occur in regions of high electron density overlap.
This visual approach provides an intuitive understanding of where and how the molecule interacts with its environment, which is invaluable for predicting crystal structures and ligand binding modes. mdpi.com
Conformational and Tautomeric Preference Studies
The structure of this compound is not static; it exists as an equilibrium of different tautomers and conformers.
Tautomerism: The molecule exhibits keto-enol tautomerism, a fundamental concept in heterocyclic chemistry. nih.govwikipedia.org The pyridin-2(1H)-one ring can exist in equilibrium with its aromatic 2-hydroxypyridine (B17775) tautomer. Similarly, the 4-hydroxy group can tautomerize to a 4-pyridone form. wikipedia.org Computational studies on related systems, like 2-hydroxypyridine and 4-hydroxypyrimidine, have shown that the relative stability of these forms is influenced by factors such as the solvent environment and electronic effects from other ring substituents. nih.gov In solution, the keto tautomer is generally favored for 4-pyridone systems. wikipedia.org For this compound, several tautomeric forms are possible, and density functional theory (DFT) calculations are often employed to determine their relative energies and predict the most stable form in different phases.
Table 1: Possible Tautomers of this compound
| Tautomer Name | Key Structural Feature |
| This compound | Keto group at C2, Hydroxyl at C4 |
| 3-Acetyl-2-hydroxypyridin-4(1H)-one | Hydroxyl at C2, Keto group at C4 |
| 1-Acetyl-2,4-dihydroxypyridine | Aromatic ring with two hydroxyl groups |
This table represents a simplified view of the primary tautomeric possibilities.
Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the acetyl group to the pyridinone ring. The orientation of the acetyl group relative to the ring can be described by a dihedral angle. Different rotational conformers (rotamers) will have different energies due to steric interactions and the potential for intramolecular hydrogen bonding between the acetyl carbonyl oxygen and the 4-hydroxy group. Computational potential energy surface scans are used to identify the most stable conformers and the energy barriers between them.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are essential computational tools for predicting how a ligand, such as this compound or its derivatives, might bind to a biological target, typically a protein or enzyme. nih.govnih.gov This process is central to structure-based drug design.
The procedure involves:
Preparation of the Ligand and Receptor: 3D structures of the ligand and the target protein (often obtained from crystallographic databases like the PDB) are prepared.
Docking Simulation: A docking algorithm systematically samples different positions and orientations (poses) of the ligand within the binding site of the receptor.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions.
Studies on similar 3-hydroxypyridine-4-one derivatives have shown that they can form several types of crucial interactions with protein active sites. nih.govresearchgate.net
Table 2: Common Interactions in Docking Studies of Hydroxypyridinone Derivatives
| Interaction Type | Description | Potential Residues Involved | Reference |
| Hydrogen Bonding | The hydroxyl and carbonyl groups of the ligand act as H-bond donors and acceptors. | SER, ASN, GLU, CYS | mdpi.com |
| Hydrophobic Interactions | The pyridine (B92270) ring can interact with nonpolar amino acid side chains. | TRP, TYR, PHE | nih.govresearchgate.net |
| π-Cation Interactions | The electron-rich pyridine ring can interact with positively charged residues or the nitrogen of the piperidine (B6355638) ring can interact with aromatic residues. | PHE, TRP | nih.govresearchgate.net |
For example, in docking studies of novel 3-hydroxypyridine-4-one derivatives with acetylcholinesterase (AChE), a target for Alzheimer's disease, the hydroxypyridinone core was found to be crucial for binding. nih.gov The phenyl group of a linked moiety formed hydrophobic interactions with Trp285 and Tyr340, while π-cation interactions were observed with Trp85 and Phe294. nih.gov Such simulations provide a rational basis for designing new derivatives with improved potency and selectivity. nih.govresearchgate.net
Mechanistic Investigations of Chemical and Biochemical Processes
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be achieved through the ring-opening reaction of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones in the presence of 1,2-diethylene glycol. researchgate.net These pyridinone derivatives can then undergo further reactions. For instance, treatment with hydroxylamine (B1172632) hydrochloride yields 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones. researchgate.net Subsequent reaction with alkyl bromides or iodides in the presence of anhydrous potassium carbonate leads to the formation of 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net
Another synthetic approach involves the reaction of azomethines with substituted dialkyl malonates to produce 3-substituted 4-hydroxy-2(1H)-pyridones. researchgate.net Furthermore, 4-hydroxy-2(1H)-pyridones can be synthesized in high yields from azomethines and trichlorophenylmalonates, allowing for a wide range of substituents at various positions. researchgate.net
Biochemical Mechanisms of Action (Non-Human)
The biochemical activities of 3-Acetyl-4-hydroxypyridin-2(1H)-one and its analogs are multifaceted, involving enzyme inhibition, metal chelation, and distinct microbial metabolic pathways.
Enzyme Inhibition Mechanisms
While specific studies detailing the enzyme inhibition mechanisms of this compound are not extensively available, the broader class of hydroxypyridinones has been recognized for its potential as enzyme inhibitors. nih.gov The mechanism of inhibition can vary and may include competitive, non-competitive, or uncompetitive binding to the enzyme. nih.govyoutube.com Competitive inhibitors bind to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation. nih.govyoutube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov The effectiveness of these compounds as inhibitors is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.
Metal Chelation Mechanisms and Stoichiometry
Hydroxypyridinones, including this compound, are effective chelators of hard metal ions like Fe3+. mdpi.comkcl.ac.uk The 3-hydroxy-4-pyridinone moiety provides a bidentate binding site for metal ions. mdpi.com The stoichiometry of the resulting complexes is typically 1:1, 1:2, or 1:3 (metal:ligand), depending on the coordination number of the metal ion and the denticity of the ligand. For instance, octahedral metal ions like Fe3+ can form stable complexes with three bidentate hydroxypyridinone ligands. kcl.ac.uk The affinity of these ligands for different metal cations can be compared using the pM value, which is the negative logarithm of the free metal ion concentration. mdpi.com
| Ligand Type | Metal Ion | Typical Stoichiometry (Metal:Ligand) |
| Mono-3-hydroxy-4-pyridinones | Fe3+, Al3+ | 1:1, 1:2, 1:3 |
| Bis-3-hydroxy-4-pyridinones | Divalent and Trivalent Cations | 1:1, 1:2 (forming mononuclear and binuclear species) |
Table 1. Stoichiometry of Metal Complexes with Hydroxypyridinone Ligands. mdpi.com
Microbial Catabolic Pathways (e.g., 4-hydroxypyridine (B47283) degradation in Arthrobacter sp. IN13)
The bacterium Arthrobacter sp. IN13 can utilize 4-hydroxypyridine (4HP) as its sole source of carbon and energy. researchgate.netnih.govnih.govlmaleidykla.lt The degradation of 4HP is an inducible process, meaning the enzymes involved are synthesized in the presence of the substrate. nih.govlmaleidykla.lt The catabolic pathway begins with the hydroxylation of 4HP at the 3-position by a flavin-dependent monooxygenase, KpiA, to form 3,4-dihydroxypyridine (3,4-DHP). nih.govnih.govresearchgate.net Subsequently, an amidohydrolase, KpiC, catalyzes the oxidative ring opening of 3,4-DHP to produce 3-(N-formyl)-formiminopyruvate. nih.govnih.govresearchgate.net This intermediate is then converted to 3-formylpyruvate by the hydrolase KpiB. nih.govnih.govresearchgate.net
| Step | Substrate | Enzyme | Product |
| 1 | 4-Hydroxypyridine (4HP) | KpiA (monooxygenase) | 3,4-Dihydroxypyridine (3,4-DHP) |
| 2 | 3,4-Dihydroxypyridine (3,4-DHP) | KpiC (amidohydrolase) | 3-(N-formyl)-formiminopyruvate |
| 3 | 3-(N-formyl)-formiminopyruvate | KpiB (hydrolase) | 3-Formylpyruvate |
Table 2. Key Steps in the Catabolism of 4-Hydroxypyridine by Arthrobacter sp. IN13. nih.govnih.govresearchgate.net
Mechanistic Insights into Antioxidant Activity
The antioxidant activity of compounds like this compound is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. nih.gov The mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET). The presence of the hydroxyl group on the pyridinone ring is crucial for this activity. Furthermore, by chelating metal ions such as iron, these compounds can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. The antioxidant efficacy can be assessed using various assays, including the ABTS˙+ radical-scavenging assay and the oxygen radical absorbance capacity (ORAC) measurement. nih.gov
Probing Structural Water Roles in Molecular Recognition (Analogue-Based)
The interaction of molecules in an aqueous environment is significantly influenced by the surrounding water molecules. nih.gov While direct studies on this compound are limited, research on analogous systems highlights the critical role of hydration water in molecular recognition. ucsb.edu The displacement of ordered water molecules from a binding site upon ligand binding can be a major thermodynamic driving force for complex formation. ucsb.edu The structure and dynamics of water at the interface between a molecule and the bulk solvent can be probed using techniques like Overhauser dynamic nuclear polarization (ODNP) to understand how surface properties influence hydration and, consequently, molecular interactions. ucsb.edu
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Efficacy (In Vitro/Preclinical Models)
While the broader class of 4-hydroxy-2-pyridone alkaloids has been investigated for antimicrobial properties, specific data on the efficacy of 3-acetyl-4-hydroxypyridin-2(1H)-one is limited in the available scientific literature.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of 4-hydroxy-2-pyridone have shown varied results in antibacterial assays. Some related alkaloids demonstrated moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Clostridium perfringens. nih.gov However, these compounds were largely inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study on a class of related compounds, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, reported only weak antimicrobial activity against both Gram-positive and Gram-negative strains. nih.gov Specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the reviewed literature.
Antifungal Properties
The potential of this compound as an antifungal agent is not well-established. Studies on structurally similar 4-hydroxy-2-pyridone alkaloids showed no significant inhibitory activity against pathogenic fungi such as Candida albicans and Candida glabrata at concentrations up to 50 µM. nih.gov Similarly, research on 3-hydroxy-4(1H)-pyridone (3,4-DHP), a related compound, indicated that its antifungal activity is generally weaker than that of its parent compound, mimosine. researchgate.net
Antiviral Activities (e.g., Anti-HIV-1, Influenza Endonuclease Inhibition)
The 3-hydroxypyridin-2(1H)-one scaffold is a recognized metal-binding pharmacophore, making it a key structural motif for inhibiting metal-dependent viral enzymes.
Influenza Endonuclease Inhibition: The endonuclease subunit of the influenza virus RNA polymerase, which contains two divalent metal ions (Mg²⁺ or Mn²⁺) in its active site, is a critical target for antiviral drugs. nih.gov Compounds featuring the 3-hydroxypyridin-2(1H)-one core have been developed as potent inhibitors of this enzyme. nih.gov These inhibitors function by chelating the metal ions in the active site, thereby blocking the "cap-snatching" mechanism essential for viral replication. nih.govmedchemexpress.com Baloxavir marboxil, a clinically approved drug, functions through this mechanism of cap-dependent endonuclease inhibition. nih.gov
Anti-HIV-1 Activity: The 3-hydroxypyridinone core has also been explored for its potential against the Human Immunodeficiency Virus (HIV). This scaffold is of interest in the design of HIV-1 integrase inhibitors, which also target a metal-dependent active site. nih.gov Furthermore, a related class of compounds, pyridine (B92270) oxide derivatives, has been identified as selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov
Anti-Cancer and Antiproliferative Potentials (In Vitro/Preclinical Models)
The hydroxypyridinone structure is a key component in the design of inhibitors for specific cancer-related enzymes.
Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. nih.govnih.gov These mutations result in a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). nih.gov The accumulation of D-2HG disrupts normal cellular metabolism and epigenetic regulation, promoting cancer development. nih.gov
The 1-hydroxypyridin-2-one core, structurally related to this compound, has been identified as a potent and selective scaffold for inhibiting mutant IDH1. nih.gov These compounds act as allosteric inhibitors, binding to a site distinct from the active site but effectively preventing the conversion of α-KG to D-2HG. nih.gov Structure-activity relationship (SAR) studies have confirmed the critical role of the N-OH group and the pyridinone ring for inhibitory activity against the common IDH1(R132H) mutation. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| 1-Hydroxy-6-(4-hydroxybenzyl)-4-methylpyridin-2(1H)-one | IDH1R132H | 0.28 µmol/L |
| IDH1R132C | 0.27 µmol/L |
Activity Against Specific Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231)
While various dihydropyridine (B1217469) derivatives have demonstrated antiproliferative activity against a range of cancer cell lines, specific data for this compound against HeLa (cervical cancer), MCF-7 (breast cancer, estrogen receptor-positive), and MDA-MB-231 (breast cancer, triple-negative) cell lines are not available in the reviewed literature. Research on related scaffolds has shown that antiproliferative effects are highly dependent on the specific substitutions on the pyridine ring. mdpi.comnih.gov For instance, certain 3,4-dihydropyridine-2(1H)-thiones have shown activity against melanoma cells, but this is a structurally distinct class of compounds. mdpi.comnih.gov
Metal Chelating Properties (In Vitro/Preclinical Models)
The ability of this compound and its structural analogs to bind metal ions is a cornerstone of their biological activity. The core chemical structure, a hydroxypyridinone (HOPO) ring, enables the formation of stable complexes with various metal cations, which has been extensively studied in preclinical models.
Iron(III) Chelators and Affinity Constants
The 3-hydroxypyridin-2-one (B1229133) (3,2-HOPO) scaffold, to which this compound belongs, is recognized for its ability to form a 3:1 complex with iron(III), resulting in a neutral molecule. ethernet.edu.et This property is crucial for potential therapeutic applications aimed at mitigating iron overload.
In comparative studies of iron scavenging capabilities, the affinity of chelators for iron(III) is often expressed as the pFe³⁺ value. Research investigating various hexadentate ligands, which incorporate multiple chelating units into a single molecule, has provided insight into the relative iron-binding strength of different hydroxypyridinone isomers. These studies indicate that ligands built from the 3-hydroxypyridin-2-one moiety generally form weaker iron complexes compared to their 3-hydroxypyridin-4-one (3,4-HOPO) and 1-hydroxypyridin-2-one (1,2-HOPO) counterparts. researchgate.net The sequence of iron-binding affinity for these hexadentate ligands was determined to be: 3,4-HOPO > 1,2-HOPO >> 3,2-HOPO. researchgate.net Despite a comparatively lower affinity, these compounds are still considered effective iron chelators. researchgate.net
Table 1: Comparative Iron(III) Affinity of Hexadentate Hydroxypyridinone (HOPO) Isomers
| Isomer Class | Relative Iron(III) Affinity (pFe³⁺ value) |
|---|---|
| 3,4-HOPO | Highest |
| 1,2-HOPO | High |
| 3,2-HOPO | Lower |
This table illustrates the general trend in iron(III) affinity among different classes of hexadentate hydroxypyridinone ligands based on preclinical data. researchgate.net
Copper(II) Coordination Studies
The coordination chemistry of 3-hydroxypyridin-2-ones extends to other divalent metal ions, including copper(II). ethernet.edu.et While detailed coordination studies are more extensive for the 4-pyridone isomers, research confirms that 3,2-HOPO derivatives also bind to Cu(II). ethernet.edu.etresearchgate.net For instance, studies on the related compound 2-amino-3-hydroxypyridine (B21099) show that it binds to copper through the deprotonated hydroxyl oxygen and the amino nitrogen, forming stable complexes. researchgate.net Other research has focused on the synthesis and characterization of manganese(II) β-diketonate complexes involving 3-hydroxypyridin-2-one ligands, further demonstrating the versatility of this scaffold in coordinating with divalent cations. dlib.si
Multi-Target-Directed Ligand (MTDL) Approaches for Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases, such as Parkinson's and Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov This therapeutic strategy aims to design single molecules capable of interacting with multiple pathological targets simultaneously. A key pathological feature in many of these diseases is the dysregulation of metal ions, particularly iron, which can catalyze the formation of reactive oxygen species (ROS) and contribute to oxidative stress and neuronal cell death. nih.gov
The iron-chelating ability of hydroxypyridinones makes them attractive candidates for inclusion in MTDL design. researchgate.net Specifically, hexadentate ligands based on the 3-hydroxypyridin-2-one structure have been investigated for their neuroprotective properties in preclinical models of Parkinson's disease. researchgate.net The primary mechanism of this neuroprotection is believed to be the chelation and passivation of intracellular labile iron, which prevents the generation of damaging free radicals. researchgate.net This positions the 3,2-HOPO scaffold as a relevant pharmacophore for developing novel therapeutics for neurodegenerative disorders.
Anti-Inflammatory and Analgesic Research (Preclinical Models)
The connection between iron metabolism and inflammation has led to investigations into the anti-inflammatory potential of iron chelators. Seminal work by Hewitt and coworkers involved the synthesis of a series of 3-hydroxypyridin-2-one and 3-hydroxypyridin-4-one compounds. nih.govresearchgate.net In preclinical evaluations using the carrageenan pleurisy model, some of these iron chelators demonstrated potent anti-inflammatory effects, with activity comparable to the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govresearchgate.net
The proposed mechanism for this activity is directly linked to the compounds' iron-chelating properties. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are iron-dependent. nih.gov By sequestering iron, these compounds can inhibit the activity of these enzymes, thereby reducing the synthesis of pro-inflammatory mediators. nih.govresearchgate.net This dual action of iron scavenging and inflammation modulation highlights a significant area of therapeutic interest for 3-hydroxypyridin-2-one derivatives.
Antioxidant Activity Investigations
In addition to mitigating iron-driven oxidative stress through chelation, hydroxypyridinone compounds can also exhibit direct radical-scavenging activity. Preclinical studies have confirmed the antioxidant potential of derivatives of 3-hydroxypyridin-2-one. researchgate.netscience.gov
The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these tests, 1-methyl-3-hydroxypyridin-2-one (Me-3,2-HOPO) based compounds were found to have considerable antioxidant activity. science.gov Similarly, hexadentate chelators derived from the 3,2-HOPO structure have also demonstrated the ability to scavenge DPPH radicals, indicating a direct contribution to neutralizing harmful free radicals beyond simple iron sequestration. researchgate.net
Neuroprotective and Antihypoxic Effects (Preclinical Models)
The potential of 3-hydroxypyridin-2-one derivatives in neuroprotection has been specifically evaluated in preclinical models. In an in vitro model of Parkinson's disease using the neurotoxin 6-hydroxydopamine to induce neuronal damage, a series of hexadentate 3,2-HOPO ligands were assessed for their protective capabilities. researchgate.net
The results of this research were promising, showing that these ligands could restore cell viability to levels near that of controls. researchgate.net Notably, the degree of neuroprotection afforded by these 3-hydroxypyridin-2-one chelators was comparable to that of Deferiprone, a clinically used iron chelator from the 3-hydroxypyridin-4-one class. researchgate.net This neuroprotective effect is primarily attributed to the chelation of labile iron, which prevents the formation of reactive oxygen species that lead to neuronal death. researchgate.net No specific studies on the antihypoxic effects of this compound were identified in the reviewed literature.
Enzyme Inhibitory Profiles Beyond Antimicrobial/Anticancer Contexts
While many pyridinone derivatives are explored for their antimicrobial and anticancer effects, the broader enzyme inhibitory capacity of this compound and its related structures is a key area of investigation. Research has indicated that the core scaffold of hydroxypyridinones and their analogs can interact with a range of metalloenzymes. This is largely attributed to their excellent metal-chelating properties. nih.gov
For instance, the structurally related 3-hydroxy-4(1H)-pyridinones have been identified as effective iron chelators, with some compounds like Deferiprone being used clinically for iron overload. nih.gov This chelating ability is also the basis for their potential as inhibitors of iron-containing metalloenzymes. Furthermore, variations of the pyridinone core, such as 3-hydroxypyridin-2-thiones, have been identified as novel zinc-binding groups for histone deacetylase (HDAC) inhibition. nih.gov
In a different context, derivatives of the closely related 3-acetyl-4-hydroxy-2-pyranone have been discovered as inhibitors of HIV-1 integrase (IN). nih.gov This suggests that the acetyl and hydroxyl group arrangement on a heterocyclic core can be a key pharmacophore for interacting with the active sites of specific enzymes. Complexation of these pyranone derivatives with boron difluoride was found to enhance their inhibitory potency and selectivity against HIV-1 integrase. nih.gov
Although direct and extensive enzyme inhibitory data for this compound itself is not widely published, the activities of these closely related compounds suggest its potential as a scaffold for developing inhibitors of various metalloenzymes.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the relationship between structural modifications and their effects on potency and selectivity is crucial for the rational design of more effective and specific therapeutic agents.
SAR studies on related pyridinone scaffolds have provided valuable insights into how substituent changes can modulate biological activity. For general pyridine derivatives, the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) have been shown to enhance antiproliferative activity, while bulky groups or halogens can diminish it. nih.gov
In the context of 3-hydroxypyridin-2-thione based HDAC inhibitors, SAR studies have revealed that modifications to the linker region and the surface recognition group can optimize HDAC inhibition. nih.gov For example, while many derivatives showed selective inhibitory activity against HDAC6 or HDAC8, they were often inactive against HDAC1. nih.gov This highlights the potential for achieving isoform selectivity through careful substituent manipulation.
The synthesis of various 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives has been reported, providing a platform for future SAR studies. researchgate.net By reacting the acetyl group with hydroxylamine (B1172632) hydrochloride, for instance, oxime derivatives can be formed, which could lead to compounds with altered biological profiles. researchgate.net
The following table summarizes the influence of substituent variations on the biological activity of related pyridinone structures, offering a predictive framework for this compound analogs.
| Scaffold | Substituent Variation | Effect on Biological Activity |
| Pyridine Derivatives | Presence of -OCH3, -OH, -C=O groups | Enhanced antiproliferative activity nih.gov |
| Presence of bulky groups or halogens | Decreased antiproliferative activity nih.gov | |
| 3-Hydroxypyridin-2-thione | Modifications to linker and surface recognition group | Optimized HDAC inhibition and selectivity nih.gov |
| 3-Acetyl-4-hydroxy-2-pyranone | Complexation with boron difluoride | Increased potency and selectivity as HIV-1 integrase inhibitors nih.gov |
The physicochemical properties of a compound, such as its hydrophobicity and solubility, play a critical role in its biological activity by affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Hydrophobicity is a key determinant of how a molecule interacts with biological membranes and the active sites of enzymes. For some classes of compounds, a clear correlation between hydrophobicity and biological activity has been established. For example, in a series of peptide/peptoid hybrids, it was found that hydrophobicity needs to exceed a certain threshold to confer antibacterial activity, but beyond an upper limit, cell selectivity is lost. nih.gov This concept of a "hydrophobicity threshold" is likely applicable to other classes of compounds, including pyridinone derivatives.
While specific data correlating the physicochemical properties of this compound with its biological effects are limited, the principles derived from related structures underscore the importance of optimizing these parameters in the design of new therapeutic agents based on this scaffold.
Applications in Chemical Sciences and Other Fields
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The 3-acetyl-4-hydroxypyridin-2(1H)-one framework is a versatile precursor in organic synthesis. The reactivity of the acetyl and hydroxyl groups, coupled with the heterocyclic ring, allows for a multitude of chemical transformations, making it an important building block for more complex molecular architectures.
Derivatives such as 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be readily synthesized and subsequently used as starting materials for a variety of other compounds. ajchem-b.comnih.gov For instance, they can react with hydroxylamine (B1172632) hydrochloride to produce 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones. nih.gov These products can be further modified, for example, by reacting with alkyl bromides or iodides to yield 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. nih.gov Such reactions demonstrate the utility of the this compound core in generating a library of related molecules with diverse functionalities.
The broader class of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are recognized as "privileged structures" that are extensively used as precursors in the synthesis of bioactive molecules. nih.gov Their importance as synthetic intermediates is well-established, serving as scaffolds for designing more intricate chemical entities. nih.gov For example, the 3,4-DHPo core has been instrumental in the synthesis of various biologically active compounds, highlighting the significance of the pyridone ring system as a foundational element in medicinal chemistry. nih.gov
Table 1: Examples of Synthetic Transformations of this compound Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | Hydroxylamine hydrochloride | 4-Hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-one | nih.gov |
Contribution to Fragment-Based Drug Design and Biomolecular Mimicry
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach utilizes small, low-complexity molecules, or "fragments," that can bind to biological targets with high efficiency. rsc.org The hydroxypyridinone scaffold is considered a "privileged" chelating structure in this context, making it an attractive starting point for the design of novel therapeutic agents. researchgate.net
While specific studies detailing the use of this compound in FBDD campaigns are not prevalent, the general characteristics of the hydroxypyridinone class are highly relevant. These molecules are excellent building blocks for creating agents in the field of metal chelation. acs.org Their simple, readily synthesized structure allows for the creation of larger, more complex molecules with tailored properties. acs.org
The concept of biomolecular mimicry is also pertinent, where synthetic molecules are designed to imitate natural biological structures or functions. Raymond and coworkers, for instance, have designed and synthesized artificial siderophores using hydroxypyridinones as coordinating groups, mimicking the iron-chelating function of natural compounds like enterobactin. ajchem-b.com This approach leverages the inherent metal-binding capabilities of the HOPO unit to create functional molecules with potential therapeutic applications.
Potential in Material Science and Sensor Development
The chelating properties of hydroxypyridinones have been harnessed in the field of material science. By incorporating the HOPO moiety into polymer structures, materials with specific functions can be created. For example, hydroxypyridinone-based iron-binding resins have been synthesized by copolymerizing functionalized hydroxypyridinones with other monomers. rsc.org These materials form iron(III)-chelating beads, which can be used for applications such as metal sequestration from aqueous environments. researchgate.netrsc.org The synthesis of such materials is often straightforward and cost-effective, allowing for the development of polymers with controlled structures and specific metal-binding capabilities. rsc.org
In the realm of sensor technology, hydroxypyridinones are valuable components in the design of chemosensors. ajchem-b.com Fluorescent sensors, in particular, have gained significant attention due to their high sensitivity and rapid response. ajchem-b.com These sensors typically consist of a metal-binding unit and a fluorophore. The hydroxypyridinone unit can serve as the metal chelator, and upon binding to a metal ion, it can alter the electronic structure of the sensor, leading to a detectable change in its fluorescence. ajchem-b.com Although the use of hydroxypyridinones in sensor development is still an emerging area, they hold promise for creating selective fluorescent sensors for various ions of biological and environmental significance. ajchem-b.com
Utilization as Receptors for Metal Ions (e.g., Li+, Na+)
The primary chemical characteristic of hydroxypyridinones is their ability to act as potent chelators for a variety of metal ions. They show a particularly high affinity for hard metal cations. rsc.org This has led to their extensive study in chelation therapy and as sequestering agents for ions like iron(III), aluminum(III), gallium(III), and zirconium(IV). researchgate.netajchem-b.com
Recent theoretical studies have expanded the scope of their chelating abilities to include alkali metals. An in silico study using density functional theory (DFT) investigated the chelation of lithium (Li+/Li), sodium (Na+/Na+), and potassium (K+/K+) by 3-hydroxy-4-pyridinone (HPO), a closely related compound. ajchem-b.comajchem-b.com The results of this study indicated that the HPO structure can effectively chelate these alkali metals. ajchem-b.comajchem-b.com The binding strength was found to be dependent on the type and ionic state of the metal, with the formation of the HPO-Li+ complex being the most favorable among the alkali metal ions studied. ajchem-b.com This suggests that this compound, possessing the same core chelating group, could also serve as a receptor for lithium and sodium ions, potentially enabling applications in diagnostics or separation processes. ajchem-b.comajchem-b.com
Table 2: Investigated Alkali Metal Chelation by 3-Hydroxy-4-Pyridinone (HPO)
| Alkali Metal | Investigated States | Chelation Potential | Key Finding | Reference |
|---|---|---|---|---|
| Lithium | Li, Li⁺ | High | HPO-Li⁺ complex formation is the most favorable. | ajchem-b.com |
| Sodium | Na, Na⁺ | Yes | Chelation is influenced by the metal's state and type. | ajchem-b.comajchem-b.com |
Current Research Landscape and Future Perspectives
Identifying Underexplored Bioactivities and Therapeutic Avenues
The inherent structural features of the 4-hydroxy-2(1H)-pyridinone core, particularly its metal-chelating properties, have historically driven its exploration in various therapeutic contexts. nih.gov While established applications exist, researchers are actively investigating novel bioactivities for 3-Acetyl-4-hydroxypyridin-2(1H)-one and its analogs.
One promising area of investigation is its potential as an antimicrobial agent . The rise of drug-resistant microbial strains necessitates the development of new antimicrobial drugs. nih.gov Recent studies have synthesized novel series of 3-hydroxypyridine-4-one derivatives and evaluated their effects against a variety of microorganisms. nih.govresearchgate.net For instance, certain substituted derivatives have shown potent antibacterial activity against S. aureus and E. coli, in some cases exceeding the potency of the reference drug ampicillin. researchgate.net These findings offer valuable insights for designing more effective antimicrobial agents based on this scaffold. nih.gov
Furthermore, the pyridinone structure is being explored for its role in targeting metalloenzymes, which are implicated in a host of human diseases including cancer, hypertension, and neurodegenerative disorders. nih.gov The ability of hydroxypyridones to chelate metal ions within the active sites of these enzymes presents a key strategy for inhibitor development. nih.gov For example, derivatives of 3-hydroxy-4-pyridones have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant to Parkinson's disease. nih.govnih.gov The design of analogs that can cross the blood-brain barrier is a key focus of this research. nih.gov
The antiviral potential of this class of compounds is also a significant area of research. Specifically, derivatives of 3-acetyl-4-hydroxy-2-pyranone, a related scaffold, and their difluoridoborate complexes have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. nih.gov This discovery opens up new avenues for the development of anti-HIV therapeutics. nih.gov
The table below summarizes some of the explored bioactivities of this compound and its derivatives:
| Bioactivity | Target/Mechanism | Key Findings |
| Antimicrobial | Inhibition of bacterial and fungal growth. nih.govresearchgate.net | Certain derivatives show potent activity against S. aureus and E. coli. researchgate.net |
| Metalloenzyme Inhibition | Chelation of metal ions in enzyme active sites (e.g., COMT). nih.gov | 3-hydroxy-4-pyridone derivatives are potent inhibitors of COMT. nih.gov |
| Antiviral | Inhibition of HIV-1 integrase. nih.gov | 3-acetyl-4-hydroxy-2-pyranone derivatives show inhibitory activity. nih.gov |
| Anticancer | Cytotoxicity against cancer cell lines. researchgate.net | Quinoline-pyrimidine hybrid compounds exhibit anticancer properties. researchgate.net |
| Adenosine (B11128) Receptor Antagonism | Antagonism of the A2B adenosine receptor. nih.gov | 3,4-dihydropyrimidin-2(1H)-ones show high selectivity. nih.gov |
Addressing Challenges in Compound Optimization and Drug Development
Despite the promising bioactivities of this compound derivatives, several challenges must be addressed to translate these compounds into viable drug candidates. The manipulation of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding is crucial for optimizing their pharmacological profiles. nih.gov
A primary challenge lies in achieving target selectivity . For instance, in the development of COMT inhibitors for Parkinson's disease, selective inhibition of the membrane-bound form (MB-COMT) over the soluble form (S-COMT) is critical to minimize peripheral side effects. nih.gov This requires careful structural modifications to the pyridinone core. nih.gov
Furthermore, the bioavailability of these compounds, including their ability to cross biological barriers like the blood-brain barrier, is a significant hurdle. nih.gov In silico modeling and experimental measurements of properties like pKa and stability constants are employed to predict and enhance the potential of these compounds to reach their intended targets. nih.gov
The synthetic feasibility and scalability of lead compounds are also major considerations. While numerous synthetic routes to pyridinone derivatives exist, developing efficient and cost-effective methods for large-scale production is essential for drug development. nih.govresearchgate.net The optimization process often involves a trade-off between potency, selectivity, and synthetic accessibility.
The following table outlines some of the key challenges and strategies in the development of drugs based on this compound:
| Challenge | Optimization Strategy |
| Target Selectivity | Structure-based drug design, scaffold hopping, and modification of substituents to enhance selective binding. nih.govnih.gov |
| Bioavailability | Modification of lipophilicity and hydrogen bonding properties, in silico prediction of ADME properties. nih.govnih.gov |
| Synthetic Accessibility | Development of efficient, scalable, and sustainable synthetic methodologies. researchgate.netnih.gov |
| Toxicity | Rational design to minimize off-target effects and adverse reactions. nih.gov |
Emerging Synthetic Strategies and Sustainable Methodologies
The synthesis of pyridinone derivatives has evolved significantly, with a growing emphasis on green and sustainable chemistry . researchgate.net Traditional methods are being replaced by more efficient and environmentally friendly approaches.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex pyridine (B92270) derivatives, offering advantages such as high atom economy, reduced waste, and operational simplicity. nih.govnih.gov These reactions allow for the construction of the pyridinone scaffold from simple starting materials in a single step. nih.gov
The use of microwave irradiation and ultrasound as energy sources has also gained traction. nih.govnih.gov These non-conventional energy sources can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov Microwave-assisted synthesis, in particular, has been recognized as a valuable tool in green chemistry. nih.gov
Furthermore, the development of heterogeneous catalysts , such as magnetic nanoparticles, offers the potential for catalyst recovery and reuse, further enhancing the sustainability of the synthetic process. researchgate.net Solvent-free reaction conditions are also being explored to minimize the environmental impact of these syntheses. researchgate.netresearchgate.net
Recent advancements also include novel ring-expansion strategies, such as the oxidative amination of cyclopentenones to yield pyridones. chemrxiv.org This method is operationally simple, proceeds under mild conditions, and exhibits broad functional group tolerance. chemrxiv.org
The table below highlights some of the emerging and sustainable synthetic methods for producing pyridinone derivatives:
| Synthetic Strategy | Description | Advantages |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. nih.govnih.gov | High atom economy, reduced waste, operational simplicity. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. nih.govnih.gov | Shorter reaction times, improved yields. nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. nih.gov | Milder conditions, shorter reaction times, higher yields. nih.gov |
| Sustainable Catalysis | Use of recoverable and reusable catalysts, such as magnetic nanoparticles. researchgate.net | Reduced environmental impact, cost-effectiveness. researchgate.net |
| Solvent-Free Synthesis | Conducting reactions without a solvent. researchgate.netresearchgate.net | Reduced waste, environmentally friendly. researchgate.net |
| Oxidative Amination | Ring expansion of cyclopentenones to form pyridones. chemrxiv.org | Operational simplicity, mild conditions, broad functional group tolerance. chemrxiv.org |
Advanced Computational Approaches in Design and Prediction
Computational methods play an increasingly vital role in the design and development of novel drugs based on the this compound scaffold. These in silico approaches accelerate the drug discovery process by predicting the properties and activities of potential drug candidates before they are synthesized.
Molecular docking is a widely used technique to predict the binding orientation of small molecule ligands to their protein targets. nih.govresearchgate.net This allows researchers to understand the key interactions between the ligand and the active site, guiding the design of more potent and selective inhibitors. nih.gov For example, molecular modeling studies have been used to elucidate the possible mechanisms of action of 3-hydroxypyridine-4-one derivatives as antimicrobial agents. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another crucial computational tool. nih.gov These models can predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery pipeline. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, often aided by computational analysis, help to identify the chemical features that are essential for a compound's biological activity. nih.gov This information is then used to guide the synthesis of new analogs with improved properties.
The use of computational methods not only accelerates the discovery of new lead compounds but also contributes to a more rational and efficient drug design process, ultimately reducing the time and cost associated with bringing a new drug to market.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
